

Dibromochloroacetic Acid: A Technical Safety and Handling Guide for Researchers

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Compound of Interest

Compound Name: *Dibromochloroacetic acid*

Cat. No.: *B037062*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling precautions, and toxicological profile of **Dibromochloroacetic acid** (DBCA). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying toxicological pathways.

Chemical and Physical Properties

Dibromochloroacetic acid is a haloacetic acid and a disinfection byproduct typically found in chlorinated drinking water. A summary of its key physical and chemical properties is provided below.

Property	Value
Molecular Formula	$C_2HBr_2ClO_2$
Molecular Weight	252.29 g/mol
CAS Number	5278-95-5
Appearance	White to off-white solid
Melting Point	99-102 °C
Synonyms	Chlorodibromoacetic acid


Safety and Hazard Information

GHS Classification and Labeling

Dibromochloroacetic acid is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Class	Category
Skin Corrosion/Irritation	1B
Serious Eye Damage/Eye Irritation	1

Pictogram:

 alt text

Signal Word: Danger

Hazard Statements:

- H314: Causes severe skin burns and eye damage.[\[1\]](#)

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

Type	Statement Code	Statement Text
Prevention	P260	Do not breathe dust/fume/gas/mist/vapors/spray.[1]
P264	Wash skin thoroughly after handling.[1]	
P280	Wear protective gloves/protective clothing/eye protection/face protection.[1]	
Response	P301 + P330 + P331	IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]
P303 + P361 + P353	IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/or shower.	
P304 + P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]	
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]	
P310	Immediately call a POISON CENTER or doctor/physician.	
Storage	P405	Store locked up.[1]
Disposal	P501	Dispose of contents/container in accordance with local/regional/national/international regulations.

Handling and Storage Precautions

Proper handling and storage are crucial to minimize exposure and ensure safety.

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.^[1] Ensure that eyewash stations and safety showers are readily accessible.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
 - Skin Protection: Wear chemical-resistant gloves and impervious clothing.
 - Respiratory Protection: If exposure limits are exceeded, use a full-face respirator with appropriate cartridges.^[1]
- Handling: Avoid contact with skin, eyes, and clothing.^[1] Do not breathe dust. Wash thoroughly after handling.
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

Toxicological Data

Dibromochloroacetic acid has been the subject of various toxicological studies to determine its potential health effects.

Toxicity Endpoint	Species	Route	Value
LD50 (Oral)	Rat	Oral	No data available
LC50 (Inhalation)	Rat	Inhalation	No data available
Reproductive Toxicity	Rat	Drinking Water	Male reproductive toxicant at 1500 ppm. ^[2]
Genotoxicity	CHO Cells	In vitro	Mutagenic in HGPRT gene mutation assay.

Experimental Protocols

Reproductive and Developmental Toxicity Screening in Rats

Objective: To evaluate the potential reproductive and developmental toxicity of **dibromochloroacetic acid** in Sprague-Dawley rats.

Methodology:

- Test Animals: Male and female Sprague-Dawley rats.[3]
- Administration: The test substance was administered in the drinking water at various concentrations.[3]
- Study Design: The study included a dose range-finding phase and a main study.
 - Range-Finding: Two studies were conducted to determine appropriate dose levels for the main study. The first used concentrations of 0, 30, 100, 300, and 500 ppm. The second used 0, 750, 1000, and 1500 ppm.[3]
 - Main Study: Based on the range-finding studies, dose levels of 0, 500, 1000, and 1500 ppm were selected.[3] Different groups of male and female rats were exposed during various phases including pre-mating, gestation, and lactation.
- Parameters Monitored:
 - Clinical signs of toxicity, body weight, and food/water consumption.
 - Reproductive performance, including mating, fertility, and pregnancy outcomes.
 - Developmental toxicity in offspring, including viability, growth, and morphological abnormalities.
 - Male reproductive endpoints such as sperm analysis.[2]

Hepatotoxicity Study in Mice via TLR4 Signaling Pathway

Objective: To investigate the hepatotoxicity of dibromoacetic acid in mice and elucidate the role of oxidative stress and the Toll-like receptor 4 (TLR4) signaling pathway.[\[2\]](#)

Methodology:

- Test Animals: Male Balb/c mice.
- Administration: Dibromoacetic acid was administered daily for 28 days via oral gavage at doses of 1.25, 5, and 20 mg/kg body weight.
- Parameters Monitored:
 - Hepatotoxicity Markers: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured. Liver tissues were examined for histological changes.
 - Oxidative Stress Markers: Levels of malondialdehyde (MDA), reactive oxygen species (ROS), and glutathione (GSH) in the liver were assessed.
 - Inflammatory Markers: Hepatic mRNA levels of TNF- α , IL-6, and IL-1 β were quantified.
 - TLR4 Signaling Pathway Proteins: Protein levels of TLR4, MyD88, TRAF6, I κ B- α , and NF- κ B p65 were determined by Western blot. Phosphorylation of p38 MAPK and JNK was also assessed.[\[2\]](#)

Genotoxicity Assessment: CHO/HGPRT Gene Mutation Assay

Objective: To evaluate the mutagenic potential of dibromoacetic acid using the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) gene mutation assay in Chinese hamster ovary (CHO) cells.[\[4\]](#)

Methodology:

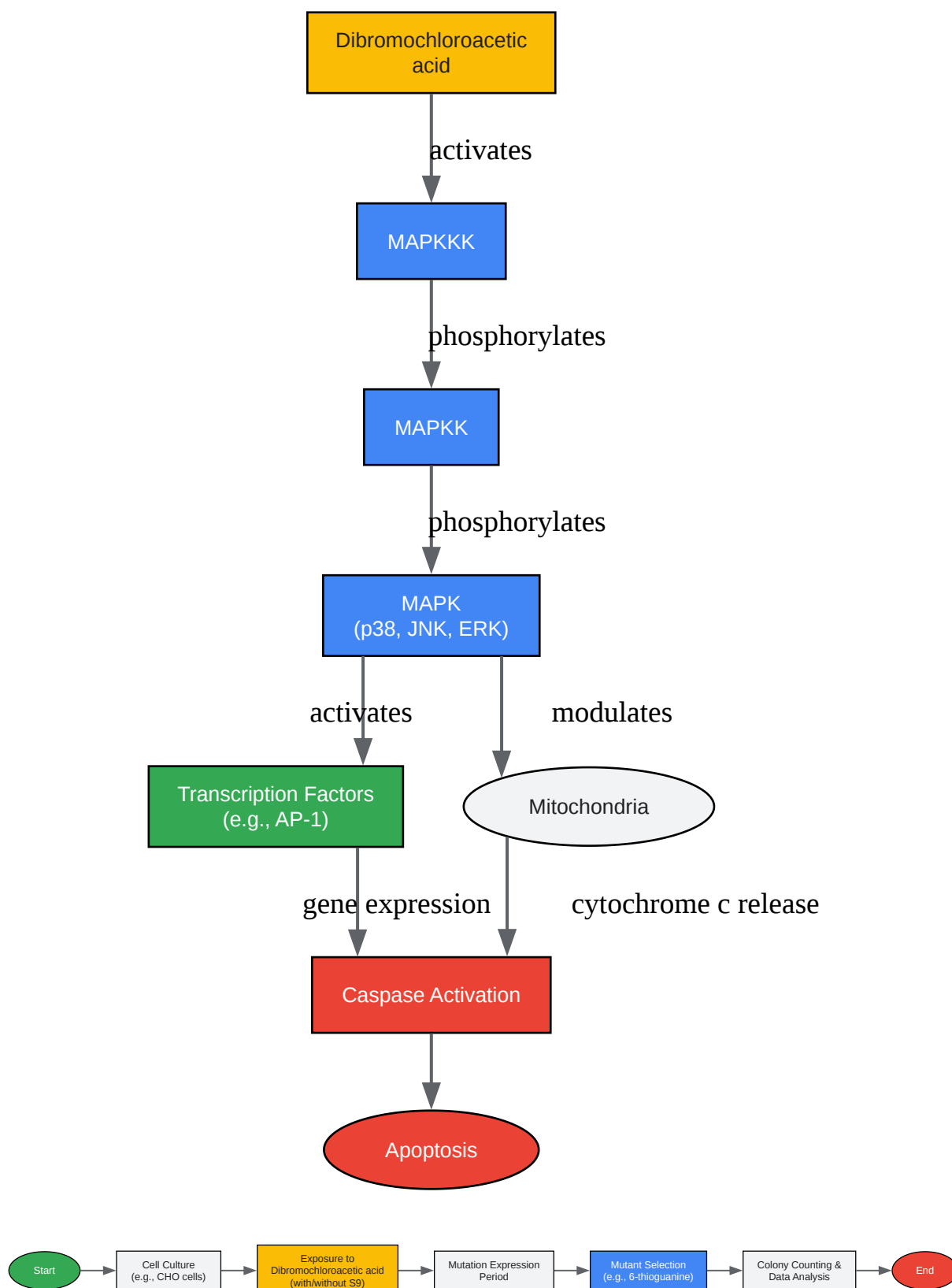
- Test System: Chinese hamster ovary K1 (CHO-K1) cells.[4]
- Exposure: Cells were exposed to various concentrations of dibromoacetic acid for a defined period (e.g., 72 hours for chronic cytotoxicity).[4]
- Principle: The assay detects forward mutations at the HGPRT gene locus. Cells with a functional HGPRT enzyme are sensitive to the toxic effects of a purine analog (e.g., 6-thioguanine), while mutant cells lacking HGPRT activity can survive in its presence.
- Procedure:
 - CHO-K1 cells are treated with different concentrations of the test substance.
 - Following treatment, cells are cultured to allow for the expression of any induced mutations.
 - Cells are then plated in a medium containing a selective agent (6-thioguanine).
 - The number of surviving colonies (mutants) is counted, and the mutation frequency is calculated relative to the number of viable cells.
- Metabolic Activation: The assay is typically performed with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

Signaling Pathways and Experimental Workflows

TLR4-Mediated Hepatotoxicity Pathway

Dibromochloroacetic acid has been shown to induce hepatotoxicity through the activation of the Toll-like receptor 4 (TLR4) signaling pathway, leading to oxidative stress and inflammation.





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References

- 1. Introduction - NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dibromoacetic Acid Induced Hepatotoxicity in Mice through Oxidative Stress and Toll-Like Receptor 4 Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abstract for RDGT98001 [ntp.niehs.nih.gov]
- 4. Assessment of the cytotoxicity and genotoxicity of haloacetic acids using microplate-based cytotoxicity test and CHO/HGPRT gene mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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